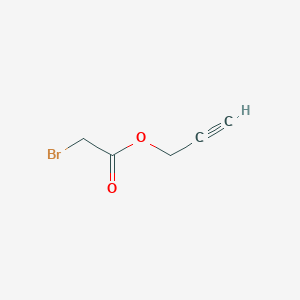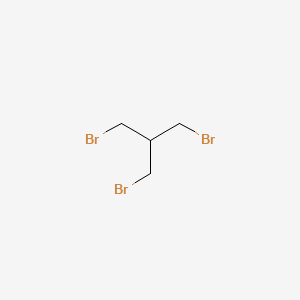
2-Propy1-ol, bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-ol, Bromacetat, auch bekannt als Propylbromacetat, ist eine organische Verbindung mit der Summenformel C5H9BrO2. Es ist eine farblose bis gelbe Flüssigkeit mit einem fruchtigen, stechenden Geruch. Diese Verbindung wird hauptsächlich in der organischen Synthese als Alkylierungsmittel verwendet und findet vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Propylbromacetat kann durch die Veresterung von Bromacetylsäure mit Propanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie konzentrierter Schwefelsäure, um die Reaktion zu beschleunigen. Das Gemisch wird in einem siedenden Wasserbad unter Rückfluss erhitzt, während das bei der Reaktion gebildete Wasser abgetrennt und gemessen wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Propylbromacetat beinhaltet die direkte Bromierung von Essigsäure bei erhöhten Temperaturen und Drücken oder unter Verwendung von Katalysatoren wie trockenem Chlorwasserstoff oder rotem Phosphor. Die resultierende Bromacetylsäure wird dann mit Propanol verestert, um Propylbromacetat zu produzieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Propylbromacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.
Oxidation und Reduktion: Es kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Additionsreaktionen: Es kann Additionsreaktionen mit Alkenen und Alkinen eingehen, um Dibromide und andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Propylbromacetat verwendet werden, umfassen:
Nukleophile: Wie Amine, Alkohole und Thiole für Substitutionsreaktionen.
Oxidationsmittel: Wie Kaliumpermanganat und Wasserstoffperoxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Propylbromacetat gebildet werden, umfassen:
Substituierte Ester: Gebildet durch nukleophile Substitutionsreaktionen.
Dibromide: Gebildet durch Additionsreaktionen mit Alkenen und Alkinen.
Wissenschaftliche Forschungsanwendungen
Propylbromacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Organische Synthese: Es wird als Alkylierungsmittel bei der Synthese verschiedener organischer Verbindungen verwendet.
Medizinische Chemie: Es wird bei der Synthese von pharmazeutischen Zwischenprodukten und Wirkstoffen verwendet.
Biologische Forschung: Es wird beim Studium von Enzymmechanismen und Proteinmodifikationen verwendet.
Industrielle Anwendungen: Es wird bei der Produktion von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Propylbromacetat beinhaltet seine Fähigkeit, als Alkylierungsmittel zu wirken. Es kann kovalente Bindungen mit nukleophilen Stellen in Molekülen bilden, was zur Bildung von substituierten Produkten führt. Die molekularen Zielstrukturen und Signalwege, die an seiner Wirkung beteiligt sind, umfassen die nukleophile Substitution an Carbonyl- und Hydroxylgruppen .
Wirkmechanismus
The mechanism of action of propyl bromoacetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of substituted products. The molecular targets and pathways involved in its action include nucleophilic substitution at carbonyl and hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Propylbromacetat umfassen:
Ethylbromacetat: Ein Ester der Bromacetylsäure mit ähnlichen chemischen Eigenschaften und Anwendungen.
Methylbromacetat: Ein weiterer Ester der Bromacetylsäure mit ähnlicher Reaktivität.
Bromacetylsäure: Die Stammsäure, von der Propylbromacetat abgeleitet ist.
Einzigartigkeit
Propylbromacetat ist aufgrund seiner spezifischen Alkylkettenlänge einzigartig, die seine Reaktivität und die Art der Produkte beeinflussen kann, die bei seinen Reaktionen gebildet werden. Seine Verwendung als Alkylierungsmittel in der organischen Synthese macht es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
26755-52-2 |
|---|---|
Molekularformel |
C5H5BrO2 |
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
prop-2-ynyl 2-bromoacetate |
InChI |
InChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2 |
InChI-Schlüssel |
IBTTUWBRHGUTTA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)


![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)

![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
